N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
説明
特性
IUPAC Name |
N-cyclopropyl-2-[4-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O4S/c20-14-3-1-2-13(10-14)12-31(29,30)22-16-6-8-17(9-7-16)26-19(28)25(23-24-26)11-18(27)21-15-4-5-15/h1-3,6-10,15,22H,4-5,11-12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSXBXUHQGJEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide, identified by its CAS number 1396751-70-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 446.5 g/mol
Biological Activity Overview
The biological activity of N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is primarily investigated in the context of antimicrobial efficacy and potential applications in treating various infections.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on N-substituted phenyl compounds demonstrated that chloroacetamides showed varying effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The substituent positions on the phenyl ring influenced their lipophilicity and subsequent biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications in the phenyl ring and the presence of specific functional groups can enhance biological activity. For instance:
- Halogenated Substituents : Compounds with halogenated phenyl groups (e.g., fluorine or chlorine) showed increased potency against Gram-positive bacteria due to improved membrane permeability .
Table 1: Summary of Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Chloroacetamide A | Staphylococcus aureus | Effective |
| Chloroacetamide B | Escherichia coli | Moderate |
| Chloroacetamide C | Candida albicans | Less Effective |
Case Studies
A notable study involved a series of newly synthesized N-substituted phenyl compounds, which were tested for their antimicrobial potential against various pathogens. The results indicated that compounds with specific substituents exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of chemical structure in determining efficacy .
While detailed mechanisms specific to N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide remain to be fully elucidated, related compounds have shown that they may disrupt bacterial cell membranes or inhibit critical metabolic pathways .
類似化合物との比較
Comparison with Similar Compounds
The provided evidence lacks direct studies on this compound or its structural analogs. However, general insights from the evidence and chemical principles can guide a hypothetical comparison:
Structural and Functional Analogues
Tetrazole Derivatives :
- Example : Losartan (angiotensin II receptor blocker).
- Tetrazole rings in both compounds enhance solubility and mimic carboxylate groups.
- Unlike the target compound, losartan lacks sulfonamide and cyclopropyl groups, which may affect pharmacokinetics .
Sulfonamide-Containing Compounds :
- Example : Celecoxib (COX-2 inhibitor).
- Sulfonamide groups in both compounds contribute to binding specificity.
- The 3-fluorophenyl group in the target compound may reduce metabolic degradation compared to celecoxib’s trifluoromethyl group .
Key Comparison Metrics
| Property | Target Compound | Losartan | Celecoxib |
|---|---|---|---|
| Core Structure | Tetrazole + sulfonamide | Tetrazole | Sulfonamide + pyrazole |
| Bioactivity | Hypothetical enzyme inhibition | Angiotensin II antagonism | COX-2 inhibition |
| Metabolic Stability | Likely high (cyclopropyl group) | Moderate | Moderate |
| Synthetic Complexity | High (multiple substituents) | Moderate | High |
Crystallographic and Spectroscopic Analysis
- Crystallography : SHELX programs are widely used for small-molecule structure determination, suggesting the target compound’s crystal structure could be resolved similarly .
- Hydrogen Bonding : The sulfonamide and tetrazole groups likely form hydrogen-bonding networks, analogous to patterns observed in other pharmaceuticals (e.g., sulfa drugs) .
- Spectral Data : IR and NMR spectroscopy (as in ) would highlight characteristic peaks for the acetamide (C=O stretch ~1650 cm⁻¹) and tetrazole (N-H stretch ~3300 cm⁻¹) groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
